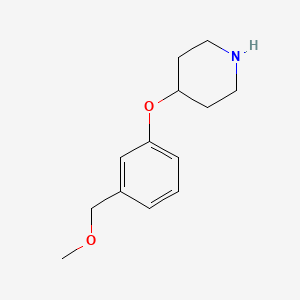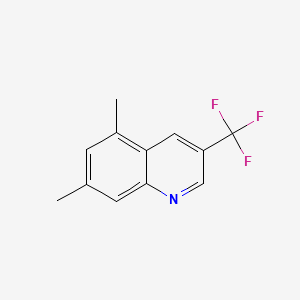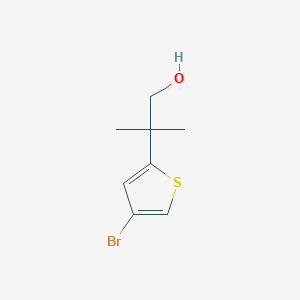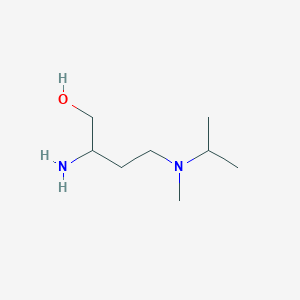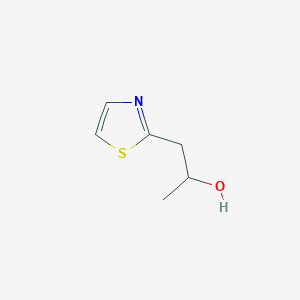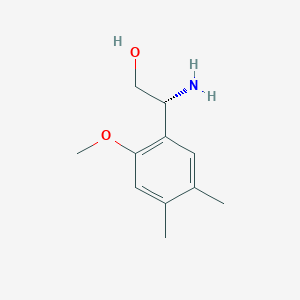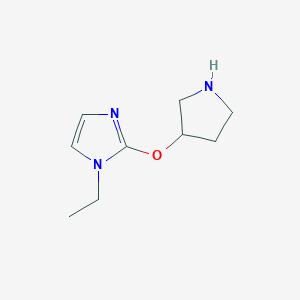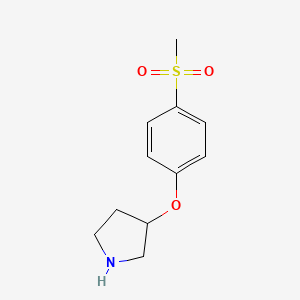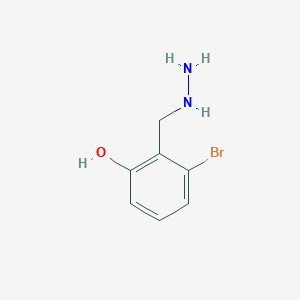
3-Bromo-2-(hydrazinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(hydrazinylmethyl)phenol is an organic compound that features a bromine atom, a hydroxyl group, and a hydrazinylmethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The hydrazinylmethyl group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-(hydrazinylmethyl)phenol: Similar structure but with different positioning of the bromine and hydrazinylmethyl groups.
3-Bromo-4-(hydrazinylmethyl)phenol: Another positional isomer with the hydrazinylmethyl group at the para position relative to the hydroxyl group.
Uniqueness
3-Bromo-2-(hydrazinylmethyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
3-bromo-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2 |
Clé InChI |
WQQMIZKOSVPNID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CNN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


